3,5-Dichloro-2-fluoro-4-iodopyridine
Overview
Description
3,5-Dichloro-2-fluoro-4-iodopyridine is a chemical compound with the CAS Number: 406676-24-2 . It has a molecular weight of 291.88 and its IUPAC name is this compound . This compound is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .
Molecular Structure Analysis
The InChI code for this compound is1S/C5HCl2FIN/c6-2-1-10-5 (8)3 (7)4 (2)9/h1H
. This indicates the presence of 5 carbon atoms, 1 hydrogen atom, 2 chlorine atoms, 1 fluorine atom, 1 iodine atom, and 1 nitrogen atom in the molecule. Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 291.88 . It should be stored at 4°C and protected from light .Scientific Research Applications
Chemical Synthesis and Isomerization
3,5-Dichloro-2-fluoro-4-iodopyridine serves as an intermediate in the manufacturing process of industrial pesticides. Its versatility in chemical synthesis is notable. For instance, it can be converted into different halopyridines and pyridinecarboxylic acids through processes like hydrolysis, isomerization, and reactions with lithium diisopropylamide and carbon dioxide or iodine. This ability to be transformed into various compounds highlights its importance as a building block in chemical synthesis (Schlosser & Bobbio, 2002).
Functionalization Studies
The compound is crucial in studies related to regiochemical flexibility, allowing for the optional functionalization of trihalopyridines at specific positions. These studies have implications for pharmaceutical research, offering pathways to create new molecular structures by selective nucleophilic displacement of halogens (Bobbio & Schlosser, 2001).
Halogen Dance Reactions
This compound is involved in halogen dance reactions, which are crucial for synthesizing pentasubstituted pyridines with desired functionalities. This process is valuable in medicinal chemistry, as it allows the creation of complex molecules with potential pharmaceutical applications (Wu et al., 2022).
Selective Functionalization
The compound's unique structure enables selective functionalization at various sites, making it a key player in the development of targeted chemical reactions. This selectivity is crucial for creating compounds with specific properties and functions (Marzi et al., 2001).
Pharmaceutical Applications
This compound's derivatives are used in pharmaceutical research, particularly in the synthesis of cognition enhancers and acetylcholine release-enhancing agents. This highlights its role in developing treatments for cognitive disorders (Pesti et al., 2000).
Safety and Hazards
Future Directions
Fluoropyridines, including 3,5-Dichloro-2-fluoro-4-iodopyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are used in the development of new agricultural products and pharmaceuticals . It is expected that many novel applications of fluoropyridines will be discovered in the future .
Mechanism of Action
Target of Action
Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique way, potentially leading to changes in the targets’ function or structure.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of compounds for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in pathways related to these conditions.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Given its use in the synthesis of biologically active compounds , it may contribute to the therapeutic effects of these compounds.
Properties
IUPAC Name |
3,5-dichloro-2-fluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2FIN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNRATSOHRLVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573777 | |
Record name | 3,5-Dichloro-2-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406676-24-2 | |
Record name | 3,5-Dichloro-2-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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